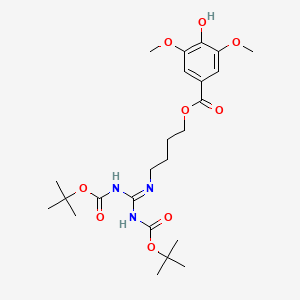![molecular formula C12H16Cl2N2O B14787756 2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and an ethylpropanamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide typically involves the following steps:
Chloromethylation: The starting material, p-dichlorobenzene, undergoes chloromethylation to form 2,5-dichlorobenzyl chloride.
Ammoxidation: The 2,5-dichlorobenzyl chloride is then subjected to catalytic gas-phase ammoxidation to produce 2,5-dichlorobenzonitrile.
Reduction and Amidation: The 2,5-dichlorobenzonitrile is reduced to the corresponding amine, which is then reacted with ethylpropanamide to yield (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to ensure efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives .
科学的研究の応用
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzyl alcohol: Used as an antiseptic in throat lozenges.
2,5-Dichlorobenzonitrile: An intermediate in the synthesis of various organic compounds.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Used in the synthesis of benzamide derivatives.
Uniqueness
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H16Cl2N2O |
|---|---|
分子量 |
275.17 g/mol |
IUPAC名 |
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-6-10(13)4-5-11(9)14/h4-6,8H,3,7,15H2,1-2H3 |
InChIキー |
PJQLQYQHGWFXAF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


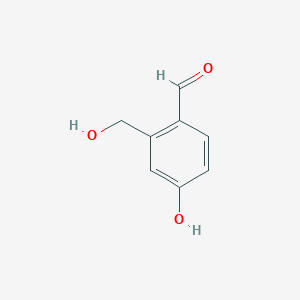
![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
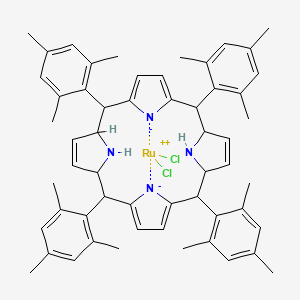
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
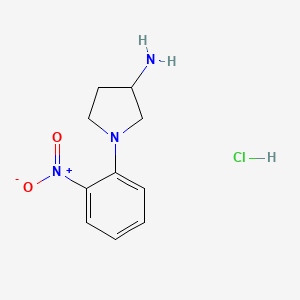
![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
![3-[[(4-Methoxyphenyl)methyl]thio]-L-valine](/img/structure/B14787704.png)
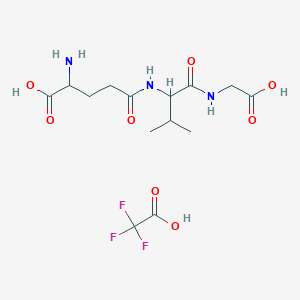
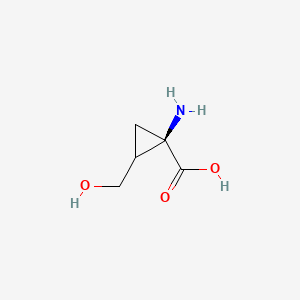
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
